molecular formula C6H4ClN5O2 B2595876 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 120633-30-9

7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2595876
CAS No.: 120633-30-9
M. Wt: 213.58
InChI Key: UPNRJTHYJHBVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine is a high-purity chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class, a scaffold recognized for its remarkable versatility and broad biological activities . The core TP structure is isoelectronic with purines, allowing it to function as a purine bioisostere in the design of novel small-molecule therapeutics that target purine-binding sites in enzymes and receptors . The specific substitution pattern on this derivative—featuring chloro, methyl, and nitro functional groups—makes it a highly functionalized intermediate for constructing diverse compound libraries. Researchers can leverage the reactivity of the chloro and nitro groups for further synthetic elaboration via cross-coupling, nucleophilic substitution, and reduction reactions, enabling rapid exploration of structure-activity relationships (SAR) . TP-based compounds have demonstrated significant potential in diverse therapeutic areas, including as unique tubulin polymerization inhibitors for anticancer research , allosteric inhibitors of the HIV-1 Reverse Transcriptase-associated Ribonuclease H function , and as corrosion inhibitors for industrial applications . The presence of multiple nitrogen atoms in the TP core also grants it metal-chelating properties, which can be exploited in the design of metalloenzyme inhibitors or diagnostic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5O2/c1-3-4(12(13)14)5(7)11-6(10-3)8-2-9-11/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNRJTHYJHBVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-1,2,3,4-tetrazole with acetoacetic ester in the presence of glacial acetic acid and anhydrous pyridine, followed by nitration and chlorination steps . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).

    Reduction: Hydrogen gas, catalysts (e.g., palladium on carbon), and solvents (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

    Reduction: Formation of 7-chloro-5-methyl-6-amino-[1,2,4]triazolo[1,5-a]pyrimidine.

    Oxidation: Formation of 7-chloro-5-carboxy-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine.

Scientific Research Applications

Structural Representation

PropertyValue
IUPAC Name7-chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine
InChI KeyNOIPEBKPGPZXNR-UHFFFAOYSA-N
SMILESCC1=NC2=NC=NN2C(=C1)Cl

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antimicrobial activity. For instance, research indicated that compounds based on this scaffold were effective against various drug-resistant pathogens, including those from the ESKAPE panel (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory potential. A study showed that related pyrimidine derivatives suppressed COX-2 activity with comparable efficacy to standard anti-inflammatory drugs like celecoxib . The IC50 values for these compounds were reported as low as 0.04 μmol.

Neuroprotective Effects

The compound has shown promise in neuropharmacology. Microtubule-stabilizing properties of triazolo[1,5-a]pyrimidines suggest potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease . The stabilization of microtubules may enhance neuronal function and provide protective effects against neurotoxic agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound and its derivatives has been explored extensively. Various synthetic routes have been developed to optimize yield and purity . Understanding the SAR is crucial for enhancing the biological activity of these compounds.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers involved synthesizing several triazolo[1,5-a]pyrimidine derivatives and testing their antimicrobial efficacy against a range of bacterial strains. The most potent compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.25 μg/mL against Staphylococcus aureus.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focused on anti-inflammatory properties, a series of derivatives were tested for their ability to inhibit COX enzymes. The results indicated that specific substitutions at the nitrogen positions significantly enhanced COX-2 inhibition compared to the parent compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The pharmacological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogues
Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Spectral Data (IR, NMR) Bioactivity
7-Chloro-5-methyl-6-nitro derivative 5-Me, 6-NO₂, 7-Cl C₆H₅ClN₆O₂ Not reported IR: 1557 cm⁻¹ (NO₂) Anti-inflammatory
7-Chloro-5-phenyl derivative (Compound 4) 5-Ph, 7-Cl C₁₁H₈ClN₄ 146–148 ¹H-NMR: δ 6.70 (s, H-6) Not reported
5-Chloro-7-phenyl derivative 5-Cl, 7-Ph C₁₁H₇ClN₄ Not reported SMILES: C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)Cl Not reported
7-(3-Chlorophenoxy)-5-phenyl derivative 5-Ph, 7-(3-Cl-PhO) C₁₇H₁₁ClN₄O 144–147 ¹H-NMR: δ 7.71–7.54 (m, Ph-H) Potential anticancer
5-Methyl-6-nitro-7-oxo derivative 5-Me, 6-NO₂, 7-O C₆H₅N₆O₃ Not reported IR: 1320 cm⁻¹ (NO₂) Antiviral (Triazavirin® analog)
Key Observations:

Substituent Position and Reactivity: The 6-nitro group in the target compound facilitates nucleophilic substitution reactions, enabling alkylamino or aryloxy substitutions at position 7 . Chloro substituents at position 7 (e.g., Compound 4) enhance electrophilicity, making the compound reactive toward alkoxy or aryloxy groups .

Biological Activity :

  • Nitro-substituted derivatives (e.g., 5-methyl-6-nitro-7-oxo analogs) exhibit anti-inflammatory and antiviral properties .
  • Phenyl substituents at position 5 or 7 (e.g., 5-phenyl or 7-phenyl derivatives) are associated with anticancer activity, likely due to improved binding to enzyme targets like hCA IX/XII .
Key Findings:
  • The use of POCl₃ for chlorination (Compound 4) provides high yields (85%) but requires stringent temperature control .
  • Nitro group introduction often precedes functionalization at position 7, as seen in anti-inflammatory agent synthesis .

Pharmacological Potential

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore. Nitro and chloro substituents enhance interactions with biological targets:

  • Anticancer Activity: Derivatives with 7-aryloxy groups (e.g., 7-(3-chlorophenoxy)) inhibit tumor-associated carbonic anhydrases (hCA IX/XII) .
  • Anti-inflammatory Activity: Nitro-substituted analogs (e.g., 6-nitro-7-alkylamino derivatives) reduce oxidative stress and inflammation in preclinical models .

Biological Activity

7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique structure features a triazole ring fused to a pyrimidine ring, with specific chloro, methyl, and nitro substituents that confer distinct biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₆H₅ClN₄
  • Molecular Weight : 168.58 g/mol
  • IUPAC Name : 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
  • CAS Number : 120633-30-9

The primary biological activity of this compound is attributed to its interaction with neuronal and microglial cells. The compound exhibits significant anti-neuroinflammatory properties by inhibiting the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells .

Key Biochemical Pathways Affected:

  • NF-kB Inflammatory Pathway : Inhibition of this pathway reduces inflammation and apoptosis in neuronal cells.
  • Endoplasmic Reticulum Stress : The compound mitigates ER stress responses that can lead to cell death.

Biological Activity

This compound has demonstrated various biological activities:

Antiproliferative Effects

The compound shows significant antiproliferative activity against cancer cell lines. For instance:

  • HCT-116 Cells : Exhibited an IC₅₀ value of 0.53 μM, indicating potent inhibition of cell proliferation .

Antimicrobial Properties

Compounds within the triazolopyrimidine class have been reported to possess antifungal and antibacterial activities. Although specific data for this compound is limited, its structural analogs have shown efficacy against various pathogens .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Study 1Demonstrated neuroprotective effects in LPS-stimulated microglia by reducing TNF-α levels .
Study 2Investigated the compound's role as an enzyme inhibitor in biochemical pathways related to cancer cell proliferation .
Study 3Reported significant inhibition of tubulin polymerization, affecting cellular dynamics crucial for mitosis .

Comparison with Similar Compounds

To understand its uniqueness and potential applications better, a comparison with similar compounds is helpful.

CompoundUnique FeaturesBiological Activity
5-Methyl-7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidineHydroxyl group additionAntitumor activity
7-Chloro-2-(chloromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidineChloromethyl groupAntibacterial properties
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazineThiadiazine ringAntifungal properties

This compound stands out due to its specific combination of substituents that enhance its reactivity and biological activity compared to other triazolopyrimidine derivatives .

Q & A

Basic: What are the standard protocols for synthesizing 7-Chloro-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine?

Answer:
The synthesis involves two critical steps: (1) constructing the triazolopyrimidine core and (2) introducing substituents.

  • Core formation : A multicomponent reaction (MCR) using aminotriazole, ethyl 3-oxohexanoate, and a nitro-substituted aldehyde in DMF at 105°C for 10–12 minutes forms the nitro-functionalized intermediate. This approach is adapted from triazolopyrimidine syntheses .
  • Chlorination : Treat the intermediate with POCl₃ and triethylamine in 1,4-dioxane at 105°C for 3 hours to introduce the chloro group at position 7 (65% yield) .
  • Validation : Monitor reactions via TLC and confirm purity using melting point analysis and NMR .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., methyl at C5, nitro at C6). For example, methyl groups typically appear at δ 2.1–2.5 ppm in ¹H NMR .
  • IR spectroscopy : Identify functional groups (e.g., C=N stretch at 1600–1680 cm⁻¹, nitro group at 1500–1350 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (e.g., molecular ion peak matching calculated m/z) .
  • X-ray crystallography : Resolve crystal packing and bond angles for structural validation .

Advanced: How can reaction yields be optimized when introducing multiple substituents?

Answer:

  • Sequential vs. one-pot synthesis : Introduce nitro and chloro groups in separate steps to avoid side reactions. Chlorination with POCl₃ requires anhydrous conditions and controlled temperature .
  • Catalyst selection : Use TMDP (tetramethylenediamine piperazine) for MCRs due to its efficiency, but handle with caution due to toxicity .
  • Solvent optimization : DMF or ethanol/water mixtures improve solubility and reaction homogeneity .

Advanced: How should discrepancies between theoretical and experimental spectroscopic data be resolved?

Answer:

  • Cross-verification : Compare NMR data with computational predictions (e.g., DFT calculations) and literature analogs .
  • Dynamic effects : Account for tautomerism or solvent-induced shifts in NMR. For example, triazolopyrimidines may exhibit keto-enol tautomerism affecting δ values .
  • Crystallographic validation : Use X-ray structures to resolve ambiguities in substituent positioning .

Advanced: What computational approaches predict the pharmacological activity of derivatives?

Answer:

  • Molecular docking : Screen derivatives against target enzymes (e.g., kinases) using AutoDock Vina. Evidence shows triazolopyrimidines inhibit enzymes via π-π stacking and hydrogen bonding .
  • QSAR modeling : Correlate substituent electronegativity (e.g., nitro groups) with bioactivity using descriptors like logP and polar surface area .
  • ADMET prediction : Use SwissADME to assess solubility and metabolic stability .

Basic: What starting materials are critical for synthesizing triazolopyrimidine derivatives?

Answer:

  • Core components : Aminotriazole, β-keto esters (e.g., ethyl 3-oxohexanoate), and aldehydes (e.g., nitrobenzaldehyde) for MCRs .
  • Chlorination agents : POCl₃ with triethylamine as a base .
  • Catalysts : TMDP or piperidine for cyclization, though availability may vary .

Advanced: How to ensure reproducibility in synthesis under varying lab conditions?

Answer:

  • Control variables : Use anhydrous solvents, pre-dried glassware, and standardized reagent purity (≥98%) .
  • Reaction monitoring : Track progress via TLC (silica gel G/UV 254) and adjust heating rates to prevent decomposition .
  • Scale-up protocols : Maintain stoichiometric ratios and optimize stirring efficiency for consistent yields .

Advanced: How to assess the compound’s stability under storage?

Answer:

  • Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products .
  • Light sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of nitro groups .
  • Hygroscopicity testing : Use Karl Fischer titration to monitor moisture uptake .

Basic: What safety precautions are essential during synthesis?

Answer:

  • Hazardous reagents : Use fume hoods for POCl₃ (corrosive) and TMDP (toxic). Avoid skin contact with DMF .
  • Waste disposal : Segregate halogenated waste (e.g., POCl₃ byproducts) and contract licensed disposal services .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles .

Advanced: How do structural modifications influence biological activity?

Answer:

  • Position 5 (methyl) : Enhances lipophilicity, improving membrane permeability .
  • Position 7 (chloro) : Increases electrophilicity, aiding covalent binding to cysteine residues in targets .
  • Position 6 (nitro) : Electron-withdrawing groups boost oxidative stress in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.